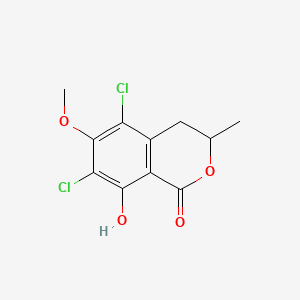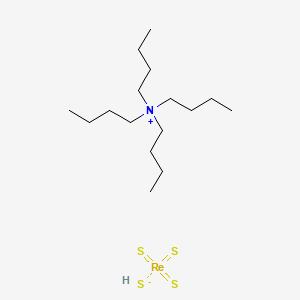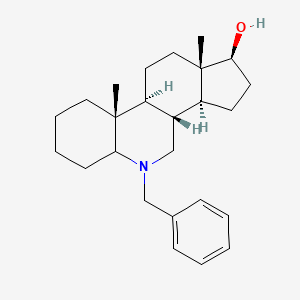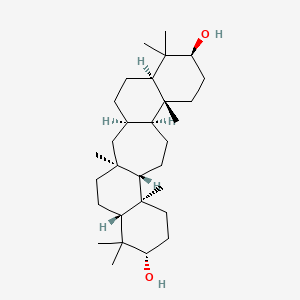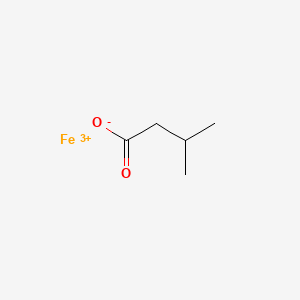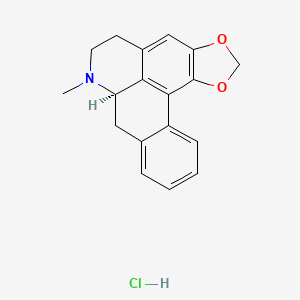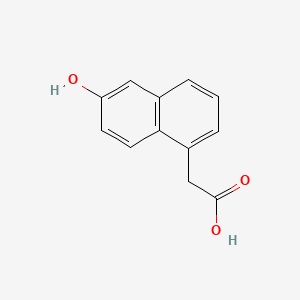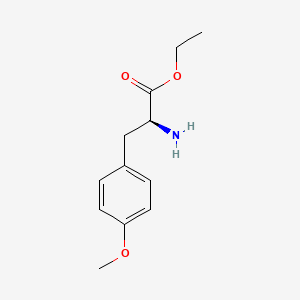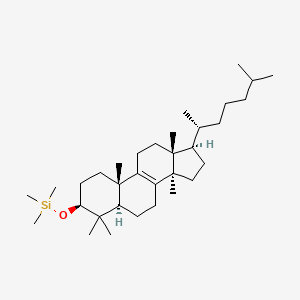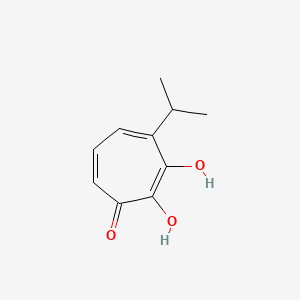
alpha-Thujaplicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Thujaplicinol is a natural product found in Cupressus with data available.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Alpha-thujaplicinol, a component of Thujopsis dolabrata, exhibits strong antibacterial and antifungal activities. It's effective against pathogens like Enterococcus faecalis and Legionella pneumophila, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 50 microg/ml. This makes it a promising candidate for treating various bacterial and fungal infections (Morita et al., 2001) (Morita et al., 2004).
Cytotoxic and Anticancer Activities
Alpha-thujaplicinol demonstrates notable cytotoxic effects on various cancer cell lines, including human stomach cancer and murine lymphocytic leukemia, indicating its potential as an anticancer agent. Its effectiveness at low concentrations and the ability to inhibit cell growth make it a compound of interest in cancer research (Morita et al., 2001) (Morita et al., 2004).
Insecticidal and Acaricidal Activities
Alpha-thujaplicinol has been found to have strong insecticidal and acaricidal properties, effective against species like Reticulitermes speratus and Dermatophagoides farinae. This suggests its potential use in pest control applications (Morita et al., 2004).
Potential in Treating Hepatocellular Carcinoma
Research indicates that β-thujaplicinol inhibits the growth of hepatocellular carcinoma cells, triggering autophagic cell death and apoptosis. This points towards its potential as a novel anti-cancer agent for treating liver cancer (Zhang et al., 2019).
Impact on Estrogen Receptor Signaling in Breast Cancer
Studies have shown that β-thujaplicinol can suppress estrogen-dependent breast cancer by regulating estrogen receptor signaling. It inhibits cell proliferation and could be a potent phytochemical in breast cancer prevention and treatment (Ko et al., 2014).
Inhibiting HIV Reverse Transcriptase Ribonuclease H Activity
β-Thujaplicinol shows promise in inhibiting the ribonuclease H activity of HIV-1 reverse transcriptase, suggesting its potential in HIV treatment. This compound's ability to block viral replication is significant for antiviral therapy development (Hu et al., 2013).
Propriétés
Numéro CAS |
16643-33-7 |
|---|---|
Nom du produit |
alpha-Thujaplicinol |
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.203 |
Nom IUPAC |
2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13) |
Clé InChI |
DTNGDTFARJMFLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



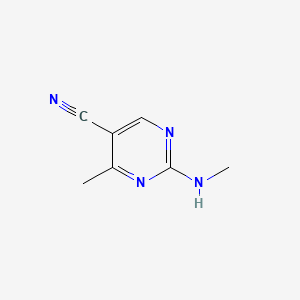
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/no-structure.png)
![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
